molecular formula C20H23N3O2 B6921335 N-[1-(1-benzofuran-2-yl)ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine

N-[1-(1-benzofuran-2-yl)ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine

Cat. No.: B6921335
M. Wt: 337.4 g/mol
InChI Key: NARQBNIKHWCCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-benzofuran-2-yl)ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine is a complex organic compound featuring a benzofuran moiety, a pyridine ring, and a morpholine group

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14-17(7-8-20(22-14)23-9-11-24-12-10-23)21-15(2)19-13-16-5-3-4-6-18(16)25-19/h3-8,13,15,21H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARQBNIKHWCCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCOCC2)NC(C)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and aldehydes under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with appropriate pyridine derivatives.

    Incorporation of the Morpholine Group: The morpholine group is often introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is typical.

    Substitution: Nucleophilic substitution often involves reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives of the benzofuran ring.

    Reduction: Piperidine derivatives from the pyridine ring.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural complexity.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpyridin-3-amine: Lacks the morpholine group, potentially altering its biological activity.

    N-[1-(1-benzofuran-2-yl)ethyl]-6-morpholin-4-ylpyridin-3-amine: Similar structure but with different substitution patterns on the pyridine ring.

Uniqueness

N-[1-(1-benzofuran-2-yl)ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine is unique due to its combination of a benzofuran moiety, a pyridine ring, and a morpholine group, which together confer distinct physicochemical properties and biological activities. This makes it a valuable compound for further research and potential therapeutic development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.